molecular formula C23H27N3O2 B6945219 N-[2-(1H-indol-2-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide

N-[2-(1H-indol-2-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide

Cat. No.: B6945219
M. Wt: 377.5 g/mol
InChI Key: FPYUVGIFNNWHOZ-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-2-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide is a synthetic organic compound that features an indole moiety, a pyrrolidine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[2-(1H-indol-2-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c27-23(24-12-10-21-14-20-8-4-5-9-22(20)25-21)26-13-11-19(15-26)17-28-16-18-6-2-1-3-7-18/h1-9,14,19,25H,10-13,15-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYUVGIFNNWHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COCC2=CC=CC=C2)C(=O)NCCC3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-2-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethyl Linker: The indole derivative is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidine Ring: The intermediate is reacted with 3-(phenylmethoxymethyl)pyrrolidine-1-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically forming oxindole derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1H-indol-2-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions of indole derivatives with biological targets. It may serve as a probe to investigate the binding sites and mechanisms of action of indole-containing drugs.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. Indole derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-2-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The pyrrolidine ring may enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features a similar indole moiety but differs in the substituents attached to the indole and the carboxamide groups.

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with different substituents, used in anti-inflammatory research.

Uniqueness

N-[2-(1H-indol-2-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide is unique due to its specific combination of an indole moiety, a pyrrolidine ring, and a carboxamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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